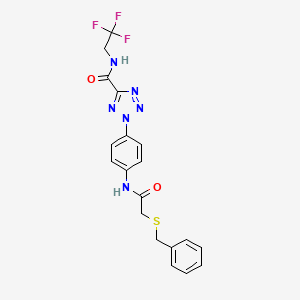

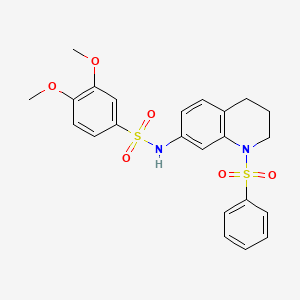

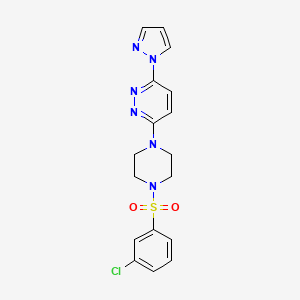

Methyl 4-((2-fluorobenzyl)oxy)-2-((3-methylbenzyl)thio)quinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Methyl 4-((2-fluorobenzyl)oxy)-2-((3-methylbenzyl)thio)quinoline-3-carboxylate" is a quinoline derivative, which is a class of compounds that have been extensively studied due to their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. Quinoline derivatives are known for their antibacterial properties, potential use in liquid crystal displays, and as fluorophores in biochemical studies .

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions, as seen in the preparation of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which are synthesized through the cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester . Similarly, the synthesis of N-alkyl-4-methyl-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline-2-carboxamides involves the preparation of amide derivatives of quinoline carboxylic acid . These methods highlight the versatility of quinoline synthesis, which can be adapted to introduce various substituents and functional groups.

Molecular Structure Analysis

Quinoline derivatives exhibit a range of molecular conformations, as demonstrated by the crystal structure of 1-methyl-3-[(3-methylthio-4-quinolyl)thio]-1,4-dihydro-4-oxo-quinoline, which adopts a skew conformation with "cis" orientation of ortho-substituents . The molecular structure is influenced by intramolecular interactions such as S⋯O and S⋯S attractive forces, which can affect the compound's reactivity and physical properties.

Chemical Reactions Analysis

Quinoline derivatives participate in various chemical reactions, including the formation of carbohydrazide intermediates and subsequent condensation to form fused rings, as seen in the synthesis of 4-hydroxy-1H-[1,2,4]triazino[4,5-a]quinoline-1,6(2H)-dione . The reactivity of the quinoline nucleus can be modified by introducing different substituents, which can enhance the compound's biological activity or alter its physicochemical properties for specific applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are closely related to their molecular structure. For instance, the introduction of a methyl group at the 5-position of the quinoline nucleus has been shown to enhance antibacterial activity against Gram-positive bacteria . The orientation parameter (S(A)) of new dyes based on quinoline derivatives indicates their high potential for application in liquid crystal displays . Moreover, the presence of fluorinated groups in quinoline derivatives can lead to the development of compounds with potential for agrochemical research .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Transformations of Quinoline Derivatives : Quinoline derivatives are recognized for their efficiency as fluorophores, being extensively utilized in biochemistry and medicine to study diverse biological systems. Their potential as antioxidants and radioprotectors is also under investigation, highlighting their significance in developing new compounds with increased sensitivity and selectivity (Aleksanyan & Hambardzumyan, 2013).

Antimycobacterial Properties : Certain quinoline derivatives have demonstrated significant inhibition of Hepatitis B Virus (HBV) replication, as well as potential antimycobacterial properties. These compounds, through synthetic and crystallographic studies, have shown high efficacy in vitro against HBV replication, highlighting their potential in treating infectious diseases (Kovalenko et al., 2020).

Pharmaceutical Applications

Novel Synthesis Approaches for Quinoline Derivatives : Innovative methodologies have been developed for the synthesis of quinoline-2-carboxylate derivatives, demonstrating the pharmaceutical industry's potential. These methods have enabled the inclusion of diverse functional groups, indicating a broad applicability in drug development (Wang et al., 2018).

Cytotoxicity and Antimycobacterial Properties : Research has also been conducted on the cytotoxicity and antimycobacterial properties of pyrrolo[1,2-a]quinoline derivatives. These studies have revealed promising anti-tuberculosis activity against various strains of Mycobacterium tuberculosis, indicating the potential of quinoline derivatives in TB treatment strategies (Venugopala et al., 2020).

properties

IUPAC Name |

methyl 4-[(2-fluorophenyl)methoxy]-2-[(3-methylphenyl)methylsulfanyl]quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FNO3S/c1-17-8-7-9-18(14-17)16-32-25-23(26(29)30-2)24(20-11-4-6-13-22(20)28-25)31-15-19-10-3-5-12-21(19)27/h3-14H,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYAUVORTPNBJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=C2C(=O)OC)OCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

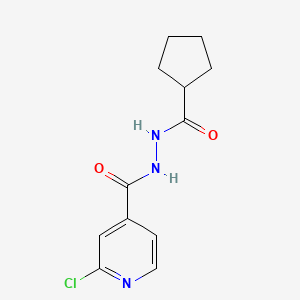

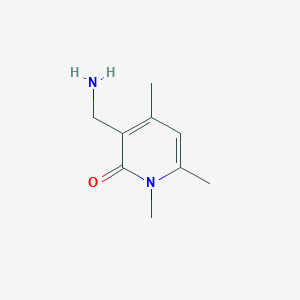

![ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3006486.png)

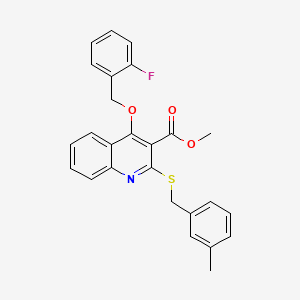

![3-ethyl-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3006494.png)

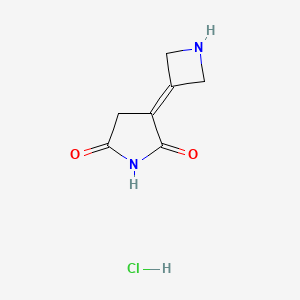

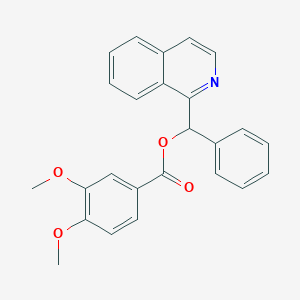

![3,5-dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B3006495.png)

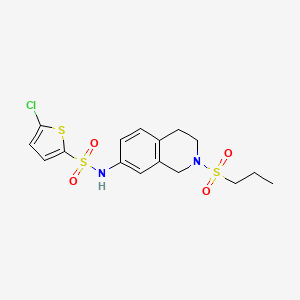

![N-{5-[(2,4-difluorophenyl)methyl]-1,3-thiazol-2-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3006500.png)